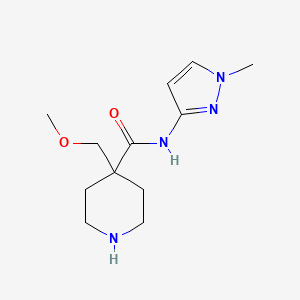
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, commonly known as CNP, is a chemical compound that has been widely used in scientific research. CNP is a potent inhibitor of cGMP-dependent protein kinase type I (cGKI), which plays a critical role in regulating smooth muscle relaxation and platelet aggregation.
Wirkmechanismus
CNP is a potent inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which is a serine/threonine protein kinase that is activated by cGMP. N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine plays a critical role in regulating smooth muscle relaxation and platelet aggregation by phosphorylating various downstream targets. CNP inhibits N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by binding to the catalytic domain of the enzyme and preventing its activation by cGMP.
Biochemical and Physiological Effects:
The inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP has several biochemical and physiological effects. In smooth muscle cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the relaxation of the muscle and vasodilation. In platelets, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of platelet aggregation. In pancreatic beta cells, the inhibition of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine by CNP leads to the inhibition of insulin secretion.
Vorteile Und Einschränkungen Für Laborexperimente
CNP has several advantages as a tool for scientific research. It is a potent and selective inhibitor of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine, which allows for the investigation of the specific role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. CNP is also stable and easy to handle, which makes it suitable for use in various experimental settings. However, CNP has some limitations as well. It is a synthetic compound that may not accurately reflect the physiological conditions in vivo. Additionally, CNP may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the use of CNP in scientific research. One area of interest is the investigation of the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various diseases, such as hypertension, heart failure, and diabetes. Another area of interest is the development of more potent and selective N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine inhibitors that could be used in therapeutic settings. Finally, the development of new experimental techniques, such as optogenetics, could allow for the precise manipulation of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activity in vivo.
Synthesemethoden
The synthesis of CNP involves the reaction of 3-chloro-5-nitropyridine-2-amine with N-methylethane-1,2-diamine in the presence of a base. The reaction yields CNP as a yellow solid with a melting point of 222-224°C. The purity of the synthesized CNP can be determined by high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).
Wissenschaftliche Forschungsanwendungen
CNP has been widely used in scientific research as a tool to investigate the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in various physiological and pathological processes. For example, CNP has been used to study the role of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine in smooth muscle relaxation, platelet aggregation, and insulin secretion. CNP has also been used to investigate the effects of N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine activation on cardiac function and blood pressure regulation.
Eigenschaften
IUPAC Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4O2/c1-10-2-3-11-8-7(9)4-6(5-12-8)13(14)15/h4-5,10H,2-3H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPPUAKYDRLPLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCNC1=C(C=C(C=N1)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-5-nitropyridin-2-yl)-N-methylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(ethylamino)-1-oxopropan-2-yl]-4-(methoxymethyl)piperidine-4-carboxamide](/img/structure/B6635715.png)



![4-[(6-Ethyl-5-fluoropyrimidin-4-yl)-methylamino]butanoic acid](/img/structure/B6635774.png)




![N-[(1-aminocyclobutyl)methyl]-3-chloro-5-nitropyridin-2-amine](/img/structure/B6635810.png)



